molecular formula C12H10F2N2O2 B1502194 Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate CAS No. 934070-76-5

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate

Cat. No.: B1502194
CAS No.: 934070-76-5
M. Wt: 252.22 g/mol
InChI Key: CLQDEQXHKAZTBH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C12H10F2N2O2 and a molecular weight of 252.22 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 252.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research on ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate and its analogs has revealed the occurrence of rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in their crystal packing. These findings highlight the complex nature of molecular interactions beyond traditional hydrogen bonding, contributing to our understanding of crystal engineering and molecular assembly processes (Zhang et al., 2011).

Molecular Interactions

Further studies have identified unusual C⋯π interactions of non-hydrogen bond type in similar compounds. Such interactions have been rationalized through ab initio computations, indicating their electrostatic nature. This research expands the scope of non-covalent interactions critical for molecular recognition and the design of molecular materials (Zhang et al., 2012).

Synthesis and Characterization

The synthesis, characterization, and structural analysis of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been documented. These studies provide insights into the molecular configurations and the stability of such compounds, which are essential for their potential applications in various fields, including pharmaceuticals and material science (Johnson et al., 2006).

Polymorphism in Pharmaceutical Compounds

Investigations into polymorphism, such as those conducted on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, are crucial for pharmaceutical sciences. Polymorphism can affect the bioavailability, stability, and formulation of pharmaceutical compounds, making such studies highly relevant for drug development and manufacturing (Vogt et al., 2013).

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-difluoroanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQDEQXHKAZTBH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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